Ocaperidone

Descripción general

Descripción

La ocaperidona es un compuesto antipsicótico benzisoxazol que fue desarrollado inicialmente por Janssen Pharmaceuticals. Es conocido por su alta afinidad por los receptores de serotonina y dopamina, lo que la convierte en un potente agente neuroléptico. La ocaperidona se investigó por su posible uso en el tratamiento de la esquizofrenia y los trastornos esquizoafectivos .

Métodos De Preparación

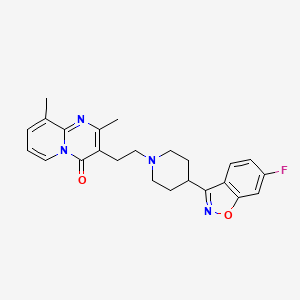

La síntesis de ocaperidona implica una ruta sintética convergente. El paso final requiere la unión de la cadena lateral entre 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one y 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y temperaturas controladas para asegurar la formación correcta del producto deseado. Los métodos de producción industrial probablemente implicarían la ampliación de esta ruta sintética con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La ocaperidona experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ocurrir en el anillo de piperidina, lo que lleva a la formación de derivados N-óxido.

Reducción: Las reacciones de reducción pueden dirigirse al anillo benzoxazol, lo que podría conducir a la formación de derivados reducidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Ocaperidone functions as a dopamine-D2 antagonist and a serotonin 5-HT2 antagonist . In preclinical studies, it demonstrated significant potency in inhibiting dopamine agonist-induced behavioral effects at low doses, making it comparable to established antipsychotics like haloperidol and risperidone. Specifically, this compound was found to be 2 to 8 times more potent than risperidone in certain behavioral assays . This dual action on dopamine and serotonin receptors is thought to contribute to its therapeutic effects while potentially mitigating some side effects typically associated with dopamine antagonists.

Clinical Trial Outcomes

This compound has undergone several clinical trials aimed at evaluating its efficacy and safety in patients with schizophrenia:

- N3D/FOROCA-05 Study : This multi-center, double-blind placebo-controlled trial involved patients with a PANSS total score greater than 60. The study found that a dose of 0.6 mg this compound achieved a D2 receptor target engagement of 69% , indicating substantial receptor occupancy .

- OCA-BEL4 Trial : A four-week double-blind study compared this compound (average dose of 2.1 mg) with haloperidol (average dose of 8.4 mg). Results indicated that this compound effectively controlled schizophrenia symptoms but also raised concerns regarding extrapyramidal side effects .

- N3D-OCA6 Study : In this 12-week trial comparing this compound (0.40 mg) to olanzapine (15 mg), the findings suggested that while this compound was effective, it had a higher incidence of extrapyramidal symptoms than anticipated based on preclinical models .

Side Effects and Challenges

Despite its efficacy, this compound's development faced significant hurdles due to the occurrence of extrapyramidal symptoms, which led to the discontinuation of its clinical development in 2010 after Phase II trials . The balance between therapeutic benefits and side effects remains a critical area of investigation.

Drug Repositioning Potential

Recent advancements in computational drug repositioning have opened avenues for exploring new therapeutic uses for existing compounds like this compound. By leveraging computational techniques that analyze drug-binding sites and biological targets, researchers aim to identify alternative applications for this compound beyond its original indication as an antipsychotic . Such strategies could potentially expedite the discovery process for treatments targeting rare diseases or conditions where current therapies are inadequate.

Summary Table of Clinical Trials

| Trial Name | Duration | Dose of this compound | Comparator | Key Findings |

|---|---|---|---|---|

| N3D/FOROCA-05 | 6 weeks | 0.6 mg | Placebo | D2 receptor engagement of 69% |

| OCA-BEL4 | 4 weeks | 2.1 mg | Haloperidol | Effective symptom control; higher EPS risk |

| N3D-OCA6 | 12 weeks | 0.40 mg | Olanzapine | Effective but higher EPS than predicted |

Mecanismo De Acción

La ocaperidona ejerce sus efectos principalmente antagonizando los receptores de serotonina (5-HT2) y dopamina (D2). Este antagonismo dual ayuda a reducir los síntomas positivos de la esquizofrenia, como las alucinaciones y los delirios. El bloqueo de los receptores D2 en la vía mesolímbica es particularmente importante para sus efectos antipsicóticos. Además, la interacción de la ocaperidona con los receptores adrenérgicos e histamínicos contribuye a su perfil farmacológico general .

Comparación Con Compuestos Similares

La ocaperidona es similar a otros compuestos antipsicóticos como la risperidona y el haloperidol. Se distingue por su mayor potencia y eficacia en estudios con animales. En comparación con la risperidona, la ocaperidona ha mostrado un antagonismo más equilibrado de los receptores de serotonina y dopamina, lo que puede contribuir a sus efectos farmacológicos únicos . Otros compuestos similares incluyen el benperidol, el trifluperidol y la pirenperona .

Actividad Biológica

Ocaperidone, a novel antipsychotic agent, is recognized for its unique pharmacological profile, primarily as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors. This compound has been studied extensively for its potential therapeutic effects, particularly in the treatment of schizophrenia and other psychiatric disorders. The following sections detail the biological activity of this compound, including its receptor interactions, clinical efficacy, and safety profile based on diverse research findings.

Receptor Interactions

This compound exhibits a strong affinity for both D2 and 5-HT2 receptors, which are crucial in the modulation of neurotransmitter systems associated with mood and behavior. The compound's pharmacological properties can be summarized as follows:

| Receptor | Activity | Affinity (Ki) |

|---|---|---|

| D2 | Antagonist | Low nanomolar range |

| 5-HT2 | Antagonist | Low nanomolar range |

| α1-Adrenoceptor | Antagonist | Moderate affinity |

| H1 | Antagonist | Moderate affinity |

This compound's dual action on D2 and 5-HT2 receptors suggests a potential for reducing both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects (EPS) commonly associated with traditional antipsychotics like haloperidol .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating schizophrenia. In a comparative study with haloperidol, this compound showed equipotent effects in managing disinhibition and normalization of activity in animal models. For instance:

- Disinhibition : this compound was found to have a dose range of 0.0062-0.011 mg/kg, comparable to haloperidol.

- Normalization : The effective dose was similar between this compound (0.074 mg/kg) and haloperidol (0.080 mg/kg).

- Suppression : this compound required a higher dose (0.71 mg/kg) compared to haloperidol (0.16 mg/kg) for complete suppression of activity .

These findings indicate that while this compound is effective, it may require higher doses for certain effects compared to haloperidol.

Case Studies and Research Findings

Several case studies have explored the impact of this compound in clinical settings:

- Case Study on Pediatric Patients : A study involving children aged 8-17 years with developmental disorders indicated that this compound effectively improved symptoms without significant side effects. Out of 20 patients treated, 13 showed marked improvement over an extended follow-up period .

- Long-term Efficacy : In another study focusing on long-term treatment outcomes, patients treated with this compound demonstrated sustained improvements in symptom management over periods extending up to 15 months .

Safety Profile

The safety profile of this compound is critical for its clinical application. Compared to traditional antipsychotics, this compound appears to have a lower incidence of EPS:

Propiedades

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQNEJILGNNOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156042 | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |

| Record name | Ocaperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

129029-23-8 | |

| Record name | Ocaperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocaperidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ocaperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ocaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.